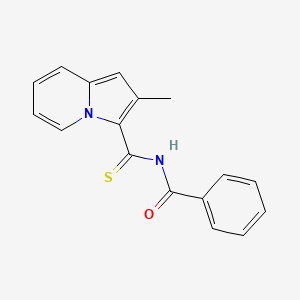

N-(2-methylindolizine-3-carbothioyl)benzamide

説明

N-(2-methylindolizine-3-carbothioyl)benzamide is a heterocyclic compound featuring an indolizine core substituted with a methyl group at position 2 and a carbothioyl-benzamide moiety at position 2. Indolizine derivatives are known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

特性

IUPAC Name |

N-(2-methylindolizine-3-carbothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-12-11-14-9-5-6-10-19(14)15(12)17(21)18-16(20)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOBISIBABIPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)C(=S)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylindolizine-3-carbothioyl)benzamide typically involves the reaction of 2-methylindolizine with benzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for N-(2-methylindolizine-3-carbothioyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

化学反応の分析

Types of Reactions

N-(2-methylindolizine-3-carbothioyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the indolizine ring.

Reduction: Reduced forms of the benzamide moiety.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学的研究の応用

N-(2-methylindolizine-3-carbothioyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(2-methylindolizine-3-carbothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Biological Activity | Reference |

|---|---|---|---|---|

| N-(2-methylindolizine-3-carbothioyl)benzamide | Indolizine + benzamide | 2-methyl, 3-carbothioyl-benzamide | Hypothesized: Antimicrobial, enzyme inhibition | — |

| N-(1H-benzimidazol-2-yl)-3-methylbenzamide | Benzimidazole + benzamide | 3-methyl, benzamide | Antimicrobial, potential kinase inhibition | |

| N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide | Benzothiazole + benzamide | 3-nitro, methyl | Enhanced reactivity due to nitro group | |

| N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide | Triazole + indoline + benzamide | Thioether, methoxyphenyl | Anticancer, anti-inflammatory | |

| N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide | Benzothiazole + benzamide | Trifluoromethyl | Improved metabolic stability |

Unique Advantages of N-(2-methylindolizine-3-carbothioyl)benzamide

- Structural Hybridization : The fusion of indolizine (a bicyclic structure with π-conjugation) and carbothioyl-benzamide creates a hybrid scaffold capable of interacting with diverse biological targets, such as ATP-binding pockets in kinases or bacterial efflux pumps .

- Tunable Properties : The methyl group at position 2 and the benzamide substituent offer opportunities for derivatization to optimize solubility, bioavailability, or target specificity .

生物活性

N-(2-Methylindolizine-3-carbothioyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a cohesive understanding of its pharmacological potential.

Chemical Structure

The compound features a unique structure that combines an indolizine moiety with a benzamide group, which is known for contributing to various biological activities. The general formula can be represented as follows:

Biological Activity Overview

Research has indicated that N-(2-methylindolizine-3-carbothioyl)benzamide exhibits significant antibacterial and anticancer properties. Below are detailed findings from various studies regarding its biological activity.

Antibacterial Activity

- Mechanism of Action : The compound has been shown to interfere with bacterial cell wall synthesis by targeting the FtsZ protein, which is crucial for bacterial cell division. This interaction leads to the inhibition of GTPase activity and polymerization of FtsZ, resulting in bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values as low as 0.016 µg/mL against B. subtilis, indicating potent antibacterial efficacy .

- Bactericidal vs. Bacteriostatic : The compound demonstrated bactericidal behavior with an MBC/MIC ratio of 2 against S. aureus, confirming its potential as an effective antibacterial agent .

- Resistance Evaluation : Notably, N-(2-methylindolizine-3-carbothioyl)benzamide showed minimal development of resistance in bacterial strains after multiple passages, suggesting its potential as a candidate for combating drug-resistant bacteria .

Anticancer Activity

- Cell Line Studies : Preliminary studies have shown that N-(2-methylindolizine-3-carbothioyl)benzamide exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM across different cell lines, indicating moderate potency .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression, particularly by arresting cells in the G2/M phase .

- Selectivity Index : The selectivity index for this compound is reported to be favorable, suggesting that it exhibits higher toxicity towards cancer cells compared to normal cells, which is crucial for therapeutic applications .

Pharmacokinetics

Pharmacokinetic studies have revealed that N-(2-methylindolizine-3-carbothioyl)benzamide has a half-life of approximately 111.98 minutes in human liver microsomes, indicating a moderate stability profile conducive for further development .

Data Table Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | MBC/MIC Ratio | Selectivity Index |

|---|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.016 | 2 | >645 |

| Antibacterial | Bacillus subtilis | 0.031 | 4 | >645 |

| Anticancer | Breast Cancer Cells | 5-15 | - | Favorable |

| Anticancer | Lung Cancer Cells | 5-15 | - | Favorable |

Case Studies

A recent study conducted by Deng et al. (2022) evaluated the compound's efficacy against drug-resistant strains and established its role as a potential lead candidate for further drug development in both antibacterial and anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。